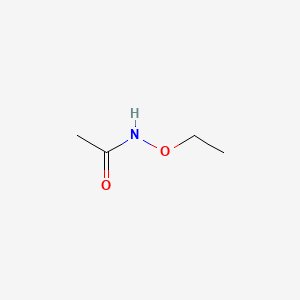
(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a phenyl group and a carboxylic acid functional group
作用机制
Target of Action
Similar compounds have been found to target enzymes such as beta-lactamase . The role of Beta-lactamase is to provide resistance to beta-lactam antibiotics, and inhibitors of this enzyme are used to enhance the effectiveness of these antibiotics .
Mode of Action
This interaction could lead to changes in the enzyme’s activity, potentially enhancing the effectiveness of certain antibiotics if Beta-lactamase is indeed its target .
Biochemical Pathways
If it acts as a beta-lactamase inhibitor, it would affect the pathway of beta-lactam antibiotic resistance .
Result of Action
If it acts as a beta-lactamase inhibitor, it could potentially enhance the effectiveness of certain antibiotics by preventing the degradation of these antibiotics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with styrene to form the cyclopropane ring. The stereochemistry is controlled by using chiral auxiliaries or catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like chiral chromatography can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives, such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Esters, amides.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: (1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex chiral molecules.
Biology and Medicine: This compound can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals with potential therapeutic effects.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
(1R,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
Cyclopropane-1-carboxylic acid: Lacks the phenyl and methyl groups, leading to different reactivity and applications.
Phenylcyclopropane: Lacks the carboxylic acid group, affecting its chemical behavior and uses.
Uniqueness: (1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological contexts. The presence of both a phenyl group and a carboxylic acid group provides versatility in its applications.
属性
CAS 编号 |
1613519-81-5 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



